tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biological Activity
tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate (CAS Number: 915135-20-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20FN3O4
- Molecular Weight : 323.34 g/mol
- CAS Number : 915135-20-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an anti-inflammatory and anticancer agent.
- Inhibition of IRAK4 : Recent studies have identified this compound as a potential inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the inflammatory response. Inhibition of IRAK4 can lead to reduced release of pro-inflammatory cytokines such as TNF-alpha .
- Cell Proliferation and Apoptosis : The compound has shown promise in inducing apoptosis in cancer cell lines. For instance, it was observed that compounds with similar structures could arrest cell proliferation at the G1 phase and trigger apoptosis via caspase activation .
In Vitro Studies
A study on related piperazine derivatives indicated that modifications at the aromatic ring significantly influenced biological activity. The presence of electron-withdrawing groups at specific positions enhanced the anticancer potency against various cancer cell lines, including MCF-7 and HCT-116 .
Case Studies
- Anticancer Activity : A series of piperazine derivatives were tested for their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential. For example, compounds similar to this compound showed IC50 values comparable to established anticancer drugs .
- Inflammatory Response Modulation : In vitro assays have shown that compounds inhibiting IRAK4 can significantly reduce TNF-alpha levels in LPS-stimulated THP1 cells, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUONWOLEGDYZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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